2-Aminopyridine-3-carboxamide

Descripción general

Descripción

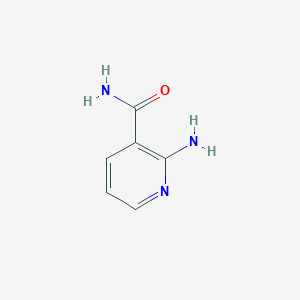

2-Aminopyridine-3-carboxamide, also known as 2-Aminonicotinamide, is a heterocyclic organic compound with the molecular formula C6H7N3O. It is a derivative of pyridine, featuring an amino group at the second position and a carboxamide group at the third position.

Mecanismo De Acción

Target of Action

The primary target of 2-Aminopyridine-3-carboxamide is the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a key role in embryonic development, organogenesis, and wound healing.

Mode of Action

This compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase, which prevents the phosphorylation of c-Met and downstream signaling in cells .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways influenced by this compound is the pentose phosphate pathway (PPP) . This pathway is involved in the activity of glucose-6-phosphate dehydrogenase (G6PD) and the generation of NADPH, which plays a crucial role in drug metabolism .

Pharmacokinetics

It is known that the compound is a low molecular weight molecule , which suggests it may have good bioavailability.

Result of Action

The inhibition of c-Met kinase by this compound results in the suppression of downstream signaling pathways . This can lead to the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, steric hindrance and intramolecular hydrogen bonding can affect the basicity of aminopyridines . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as cadmium and zinc ions .

Análisis Bioquímico

Biochemical Properties

It has been used as a general probe for the interrogation of RNA structures in vivo . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in RNA structure formation.

Cellular Effects

Its ability to probe RNA structures suggests that it may influence cell function by affecting RNA structure and, consequently, gene expression and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 2-Aminopyridine-3-carboxamide is not well defined. Its use as a probe for RNA structures suggests that it may bind to RNA molecules and influence their structure . This could potentially lead to changes in gene expression.

Transport and Distribution

Its ability to probe RNA structures suggests that it may be able to permeate biological membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminopyridine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate carboxylating agent under controlled conditions. For instance, the reaction of 2-aminopyridine with carbon dioxide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminopyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce 2-aminopyridine derivatives .

Aplicaciones Científicas De Investigación

2-Aminopyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its role in drug discovery and development, particularly as a pharmacophore in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

2-Aminopyridine: A simpler analog with only an amino group at the second position.

3-Aminopyridine: An isomer with the amino group at the third position.

4-Aminopyridine: Another isomer with the amino group at the fourth position.

Uniqueness: 2-Aminopyridine-3-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Aminopyridine-3-carboxamide, also known as 2-Aminonicotinamide, is an organic compound with the molecular formula CHNO. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group at the second position and a carboxamide group at the third position. Its unique structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 194-200 °C |

| Solubility | Soluble in water |

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, which can significantly impact biological processes. Notably, derivatives of this compound have shown promise in inhibiting severe acute respiratory syndrome-related proteases, which are crucial for viral replication. This suggests potential applications in antiviral therapies.

Key Findings:

- c-Met Inhibition: A series of derivatives exhibited potent inhibition of the c-Met receptor tyrosine kinase, with one compound (S)-24o showing an IC of 0.022 µM .

- K+ Channel Blockage: The compound selectively blocks K+ channels in neuronal tissues, which may have implications for neurological disorders .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Antimicrobial Activity Table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2c | S. aureus | -5.532 kcal/mol |

| 2c | B. subtilis | -6.389 kcal/mol |

Case Study: Neurotoxicity and Toxicity Profiles

A comprehensive review highlighted the neurotoxic potential of aminopyridines, including this compound. Reports indicated that exposure could lead to severe neurological effects such as convulsions and respiratory failure in animal models .

Notable Incidents:

- A chemical plant worker experienced severe poisoning after exposure to this compound, leading to convulsions and subsequent death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amino and carboxamide groups can significantly influence the biological activity of this compound derivatives. For instance, bioisosteric replacements have been employed to enhance potency against specific targets like c-Met .

Propiedades

IUPAC Name |

2-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPCDVLWYUXWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157298 | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-86-1, 13438-65-8 | |

| Record name | 3-Pyridinecarboxamide, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-aminopyridine-3-carboxamides interact with c-Met kinase and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [] While the specific binding interactions and downstream effects aren't detailed in the abstract, it's known that c-Met kinase inhibitors generally work by binding to the kinase domain of the c-Met receptor. This binding prevents the receptor from being activated by its ligand, hepatocyte growth factor (HGF). Blocking this interaction disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, processes often dysregulated in cancer.

Q2: How does modifying the structure of 2-aminopyridine-3-carboxamides affect their potency and selectivity as c-Met kinase inhibitors?

A2: The paper mentions the "discovery of novel 2-aminopyridine-3-carboxamides," implying that structural modifications were explored. [] Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how different substituents on the core structure influence the compound's interactions with the target, ultimately affecting its potency, selectivity, and other pharmacological properties. By systematically modifying the 2-aminopyridine-3-carboxamide scaffold and evaluating the biological activity of the resulting compounds, researchers can identify structural features that enhance c-Met kinase inhibition and minimize off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.